molecular formula C11H12FNO3S B2446120 1,3,3-Trimethyl-2-oxoindole-5-sulfonyl fluoride CAS No. 1368803-24-0

1,3,3-Trimethyl-2-oxoindole-5-sulfonyl fluoride

Cat. No. B2446120
CAS RN: 1368803-24-0
M. Wt: 257.28
InChI Key: DTHUETFANVHXQQ-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-oxoindole-5-sulfonyl fluoride, also known as TOSF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TOSF is an organic sulfonamide that has been utilized in various fields, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Electrochemical Synthesis

Sulfonyl fluorides like 1,3,3-Trimethyl-2-oxoindole-5-sulfonyl fluoride are valuable for various applications, including "click chemistry". An electrochemical approach for preparing sulfonyl fluorides uses thiols or disulfides with potassium fluoride, showcasing a broad substrate scope and environmental benignity (Laudadio et al., 2019).

Lithium Batteries

The transformation of sulfonyl fluorides into lithium sulfonates, derived from polyfluoroalkyl trimethyl silanes, indicates potential applications as electrolytes in lithium batteries. This transformation process is efficient and avoids unstable intermediates (Toulgoat et al., 2007).

Fluorine-18 Labeling in PET Chemistry

Sulfonyl fluorides are explored for nucleophilic incorporation of Fluorine-18 under aqueous conditions in PET chemistry. This method allows for efficient labeling of biomarkers for PET imaging, offering a room temperature labeling strategy (Inkster et al., 2012).

Novel Fluorination Methods

Sulfonyl fluorides like 1,3,3-Trimethyl-2-oxoindole-5-sulfonyl fluoride are used in the development of novel fluorination methods. These methods are crucial for synthesizing compounds with fluorine atoms, which are significant in areas like drug discovery (Umemoto et al., 2010).

Aliphatic Sulfonyl Fluorides Synthesis

A method for the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation is significant. This process is applicable to a variety of carboxylic acids and enables the creation of diverse sulfonyl fluoride compound libraries (Xu et al., 2019).

Environmental and Health Research

Research on sulfonyl fluorides contributes to understanding the toxicity and environmental impact of fluorinated chemicals, like perfluorooctanesulfonate, derived from sulfonyl-based fluorochemicals. This research is critical for assessing environmental and health risks associated with these substances (Butenhoff et al., 2006).

properties

IUPAC Name

1,3,3-trimethyl-2-oxoindole-5-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3S/c1-11(2)8-6-7(17(12,15)16)4-5-9(8)13(3)10(11)14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHUETFANVHXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)F)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3-Trimethyl-2-oxoindole-5-sulfonyl fluoride

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